molecular formula C12H13N5S B11491510 2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B11491510
M. Wt: 259.33 g/mol
InChI Key: BMSXOACHRQIWSH-UHFFFAOYSA-N
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Description

1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA is a compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a phthalazine ring and a thiourea moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA typically involves the reaction of phthalazine derivatives with thiourea compounds. One common method includes the condensation of phthalazine-1-amine with allyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The phthalazine ring can be reduced under specific conditions to form dihydrophthalazine derivatives.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with molecular targets such as VEGFR-2. By inhibiting this receptor, the compound can disrupt angiogenesis, which is crucial for tumor growth and metastasis . The thiourea moiety is believed to play a significant role in binding to the active site of the receptor, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA is unique due to its dual functionality, combining the biological activity of phthalazine derivatives with the reactivity of thiourea. This combination enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

1-(phthalazin-1-ylamino)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H13N5S/c1-2-7-13-12(18)17-16-11-10-6-4-3-5-9(10)8-14-15-11/h2-6,8H,1,7H2,(H,15,16)(H2,13,17,18)

InChI Key

BMSXOACHRQIWSH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC1=NN=CC2=CC=CC=C21

Origin of Product

United States

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